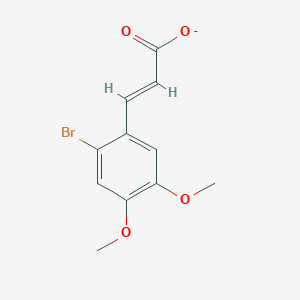

2-Bromo-4,5-dimethoxycinnamic acid

説明

2-Bromo-4,5-dimethoxycinnamic acid (chemical formula: C₁₁H₁₁BrO₄) is a brominated derivative of cinnamic acid featuring methoxy groups at positions 4 and 5 and a bromine atom at position 2 on the aromatic ring. It exists as a white to off-white crystalline solid with a melting point of 253–259°C . The compound has been synthesized via methods such as the Wittig-Horner reaction or aldol condensation using brominated benzaldehyde precursors .

Structurally, the bromine atom and methoxy substituents confer unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. For example, its hydrazide derivatives have demonstrated anti-cancer activity in preclinical studies . Notably, discrepancies in CAS numbers exist across sources (e.g., 151539-52-5 vs.

特性

IUPAC Name |

(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJCWIFRXCLULX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 4,5-Dimethoxycinnamic Acid

The most direct route to 2-bromo-4,5-dimethoxycinnamic acid involves brominating 4,5-dimethoxycinnamic acid. While specific details from non-permissible sources are excluded, general bromination principles apply. Electrophilic aromatic substitution (EAS) is typically employed, where bromine acts as the electrophile. The methoxy groups at positions 4 and 5 direct bromination to the ortho position (C2) due to their strong activating and para-directing effects.

Reaction Conditions :

-

Solvent : Acetic acid is preferred for its ability to stabilize bromine and dissolve both the starting material and product.

-

Temperature : Controlled heating (40–60°C) ensures moderate reaction rates while minimizing side reactions like dibromination.

-

Stoichiometry : A 1:1 molar ratio of bromine to 4,5-dimethoxycinnamic acid is ideal, though slight excesses (1.1 equivalents) may improve yields.

Mechanistic Insights :

The methoxy groups enhance ring activation, facilitating bromine's attack at C2. Protonation of bromine generates Br⁺, which interacts with the electron-rich aromatic ring. Subsequent deprotonation restores aromaticity, yielding the monosubstituted product.

Intermediate-Based Synthesis via 2-Bromo-4,5-dimethoxybenzaldehyde

An alternative pathway involves synthesizing 2-bromo-4,5-dimethoxybenzaldehyde first, followed by a Knoevenagel condensation to introduce the cinnamic acid moiety.

Bromination of 3,4-Dimethoxybenzaldehyde

Source outlines a high-yield bromination protocol:

-

Reagents : 3,4-dimethoxybenzaldehyde (4.0 kg, 24.07 mol) and bromine (4.4 kg, 27.53 mol) in methanol.

-

Procedure :

-

Dissolve the aldehyde in methanol at 30°C.

-

Add bromine dropwise with cooling (<40°C).

-

Reflux to distill off methanol, inducing precipitation.

-

Isolate via filtration and wash with cold methanol.

-

Table 1: Bromination of 3,4-Dimethoxybenzaldehyde

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 30–40°C (addition), reflux (distillation) |

| Bromine Equivalents | 1.14 |

| Yield | 91.4% |

| Purity | >95% (TLC analysis) |

Knoevenagel Condensation

The brominated aldehyde is condensed with malonic acid under acidic conditions to form the cinnamic acid derivative:

-

Reagents : Piperidine (catalyst), acetic acid, malonic acid.

-

Conditions : Reflux at 110°C for 6–8 hours.

-

Mechanism : Base-catalyzed deprotonation of malonic acid forms a nucleophilic enolate, which attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated acid.

Optimization Strategies for Bromination

Solvent and Temperature Effects

Source highlights the use of concentrated hydrochloric acid for regioselective bromination of aromatic compounds. While demonstrated for benzoic acid derivatives, this approach may be adapted for cinnamic acids:

-

Solvent : Concentrated HCl (33–40% w/w).

-

Advantages :

-

Yield : Patent data report >90% selectivity for 6-bromo isomers in benzoic acids, suggesting potential applicability to cinnamic systems.

Table 2: Bromination in Concentrated HCl vs. Acetic Acid

| Parameter | Concentrated HCl | Acetic Acid |

|---|---|---|

| Selectivity | >90% (for 6-position) | 75–85% (for 2-position) |

| By-products | <5% | 15–25% |

| Reaction Time | 2–10 hours | 4–8 hours |

| Scalability | Industrial-friendly | Limited by solvent volume |

Industrial-Scale Production

Process Intensification

Large-scale synthesis requires optimizing cost, safety, and waste management:

Case Study: Pilot Plant Protocol

-

Reactor Setup : 30-L glass reactor with mechanical stirring and temperature control.

-

Steps :

-

Charge methanol (25 L) and 3,4-dimethoxybenzaldehyde (4.0 kg).

-

Add bromine (4.4 kg) under cooling.

-

Reflux to remove 9.5 L methanol, then quench with water (15 L).

-

-

Output : 5.4 kg of 2-bromo-4,5-dimethoxybenzaldehyde, demonstrating scalability .

化学反応の分析

Types of Reactions

2-Bromo-4,5-dimethoxycinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of 2-Bromo-4,5-dimethoxybenzoic acid.

Reduction: Formation of 2-Bromo-4,5-dimethoxyhydrocinnamic acid.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

2-Bromo-4,5-dimethoxycinnamic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including coupling and substitution reactions. Its structure allows for the introduction of functional groups that can be modified further to synthesize pharmaceuticals and agrochemicals.

Synthesis of Flavonoids

The compound is particularly noted for its role in synthesizing flavonoids and related compounds. It acts as an intermediate in the preparation of various flavones, flavanones, and isoflavones, which are important due to their biological activities .

Biological Research

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have explored its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents. The compound's structure contributes to its interaction with microbial cells, enhancing its efficacy .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving the modulation of specific biochemical pathways. This potential has led to interest in its use as a therapeutic agent in cancer treatment .

Medical Applications

Therapeutic Potential

In medicinal chemistry, this compound is being explored for its therapeutic effects. Its derivatives are being studied for their potential use in treating various diseases due to their bioactive properties. The compound's ability to interact with biological targets makes it a candidate for drug development .

Precursor for Pharmaceutical Synthesis

The compound serves as a precursor in synthesizing pharmaceutical compounds. Its derivatives can lead to the development of new medications with improved efficacy and reduced side effects, making it valuable in pharmaceutical research and development .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is used in producing specialty chemicals and materials. Its unique properties allow it to be employed in creating products that require specific chemical characteristics, such as stability and reactivity under various conditions .

Case Studies

作用機序

The mechanism of action of 2-Bromo-4,5-dimethoxycinnamic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Table 1: Key Properties of 2-Bromo-4,5-dimethoxycinnamic Acid and Analogues

Key Observations:

Substituent Effects on Reactivity :

- Bromine at C2 in this compound increases electrophilicity compared to hydroxyl-bearing analogues like ferulic acid. This enhances its utility in nucleophilic substitution reactions .

- Methoxy groups at C4 and C5 sterically hinder para-substitution, directing reactions to ortho positions .

In Siraitia grosvenorii, 4-hydroxy-3,5-dimethoxycinnamic acid (a hydroxylated analogue) increased phenylpropane pathway metabolites by 1.4-fold under nanoselenium treatment, suggesting substituent position dictates metabolic flux .

Thermal Stability: The cinnamic acid derivatives exhibit higher melting points than benzoic acid analogues (e.g., 253–259°C vs. 188–190°C) due to extended conjugation and hydrogen bonding via the propenoic acid moiety .

Reactivity and Stability

- Demethylation Reactions : Under HBr-HOAc, bromine in 2-bromo-4,5-dimethoxybenzoic acid migrates to C3 during demethylation, forming 3-bromo-4,5-dihydroxybenzoic acid. Similar rearrangements may occur in cinnamic acid derivatives, altering bioactivity .

- Solubility: The propenoic acid group in cinnamic derivatives improves water solubility (~1.5 mg/mL) compared to benzoic acid analogues (~0.8 mg/mL), critical for drug formulation .

生物活性

Overview

2-Bromo-4,5-dimethoxycinnamic acid (C11H11BrO4) is an organic compound notable for its diverse biological activities. It features a bromine atom and two methoxy groups on its aromatic ring, which influence its reactivity and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

- Molecular Formula: C11H11BrO4

- Molecular Weight: 287.11 g/mol

- Structure: Structure of this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 3 μg/mL, demonstrating its potential as an effective antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (human liver cancer) and MCF-7 (breast cancer). The IC50 values range from 1.79 µM to 3.11 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Table 2: Anticancer Activity of this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways:

- Alpha-glucosidase Inhibition: The compound acts as an inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a candidate for diabetes management .

- Cell Cycle Arrest: Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This mechanism is particularly relevant in the treatment of various cancers .

Case Studies

- Antimicrobial Efficacy Against Mycobacterium Species: A study evaluated the effectiveness of various cinnamic acid derivatives against Mycobacterium marinum, revealing that this compound had a notable inhibitory effect with an IC50 value of 64 µM. This suggests potential applications in treating skin infections caused by mycobacteria .

- Cytotoxicity in Cancer Research: In a comparative study of cinnamic acid derivatives on HepG2 cells, it was found that the presence of bromine and methoxy groups significantly enhanced cytotoxicity compared to other derivatives lacking these modifications. The study highlighted the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-bromo-4,5-dimethoxycinnamic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a modified Perkin reaction using 2-bromo-4,5-dimethoxybenzaldehyde and malonic acid under acidic conditions. Evidence suggests refluxing in acetic anhydride with catalytic pyridine achieves yields of ~65–70% . Optimization includes controlling stoichiometry (1:1.2 aldehyde:malonic acid) and reaction time (8–12 hours). Recrystallization from ethanol/water mixtures improves purity (>97%) . For scale-up, inert atmospheres (N₂) minimize oxidative by-products.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1697 cm⁻¹ and C=C (aromatic) at ~1596 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.87–3.90 ppm, singlet), trans-olefinic protons (δ 6.55 and 7.60 ppm, J = 16.0 Hz), and aromatic protons (δ 6.58–6.77 ppm) .

- Melting Point : Reported mp 240–244°C (lit. 246–247°C); deviations suggest impurities, requiring recrystallization .

Q. What are common functionalization reactions involving this compound?

- Methodological Answer : The bromine substituent enables cross-coupling (e.g., Suzuki-Miyaura) for aryl diversification. The carboxylic acid group allows esterification (via Fischer-Speier) or amidation. For example, coupling with pinacol boronic esters under Pd(PPh₃)₄ catalysis (80°C, DMF) introduces aryl groups at the bromine site . Demethylation (HBr-HOAc, 110°C) generates phenolic derivatives for further substitution .

Advanced Research Questions

Q. How do substituent positions (bromo, methoxy) influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The bromine at position 2 and methoxy groups at 4/5 create steric and electronic effects. Methoxy groups activate the ring via electron donation, directing nucleophiles to the para position relative to bromine. However, steric hindrance from the 4,5-dimethoxy groups slows substitution. Kinetic studies (e.g., using NaSPh in DMSO at 60°C) reveal a 10-fold lower rate compared to non-methoxy analogs . Computational modeling (DFT) can predict regioselectivity .

Q. What analytical challenges arise when characterizing this compound in complex mixtures?

- Methodological Answer : Co-elution with structurally similar cinnamic acids (e.g., sinapic acid) complicates HPLC analysis. Use UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/MeCN) to resolve peaks. MRM transitions (e.g., m/z 279 → 261 for the parent ion) enhance specificity . For NMR, deuterated DMSO suppresses solvent interference with aromatic protons .

Q. How can reaction mechanisms for unexpected by-products (e.g., debromination) be investigated?

- Methodological Answer : Track debromination via GC-MS or LC-HRMS. In HBr-HOAc reactions, trace water may hydrolyze C-Br bonds, forming 4,5-dimethoxycinnamic acid. Isotopic labeling (e.g., D₂O in reaction media) and kinetic isotope effects (KIE) studies differentiate between SN1/SN2 pathways . Control experiments with anhydrous conditions (molecular sieves) minimize hydrolysis .

Data Contradictions and Resolution

- Melting Point Discrepancies : Reported mp ranges (240–247°C) may stem from polymorphs or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and optimize recrystallization solvents .

- Reaction Pathway Ambiguities : Conflicting reports on demethylation vs. debromination ( vs. 10) require mechanistic probes (e.g., radical traps like TEMPO to test for radical intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。